2-[(2-Chlorobenzyl)oxy]benzoyl chloride
Description
Chemical Nomenclature
The systematic nomenclature of 2-[(2-Chlorobenzyl)oxy]benzoyl chloride follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural composition. The compound bears the Chemical Abstracts Service registry number 1160249-76-2, which serves as its unique molecular identifier in chemical databases worldwide. The systematic name accurately describes the molecular architecture, indicating the presence of a 2-chlorobenzyl group connected through an ether linkage to the ortho position of a benzoyl chloride moiety.
Alternative nomenclature systems recognize this compound through various synonymous designations. The compound may also be referenced as 2-((2-Chlorobenzyl)oxy)benzoyl chloride, maintaining the same structural description with slight variations in punctuation and formatting. The molecular descriptor number MFCD12197903 provides an additional standardized identification system used extensively in chemical inventory management and research documentation.
The nomenclature reflects the compound's bifunctional nature, emphasizing both the ether linkage and the acyl chloride functionality. This systematic naming convention enables precise communication among researchers and facilitates accurate identification in synthetic procedures and analytical characterization efforts.
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of benzoyl chloride chemistry and chlorinated aromatic compounds. The fundamental benzoyl chloride structure has been recognized since the early development of organic chemistry, with researchers gradually exploring various substituted derivatives to enhance synthetic utility and reactivity profiles.
The specific synthetic methodology for producing related chlorobenzoyl chlorides traces back to established protocols involving the chlorination of corresponding aldehydes or the conversion of carboxylic acids using chlorinating agents. Historical precedents demonstrate that 2-chlorobenzoyl chloride, a structurally related compound, can be efficiently prepared through the reaction of 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride as a catalyst. This methodology achieves yields exceeding ninety percent with purities above ninety-five percent, establishing reliable synthetic pathways for this class of compounds.
The evolution of synthetic approaches has progressed from simple acid chloride formation using thionyl chloride to more sophisticated multi-step procedures involving ether bond formation. Contemporary synthetic strategies typically involve the coupling of appropriately substituted benzoic acid derivatives with chlorinated benzyl halides, representing an advancement in synthetic methodology that allows for greater structural diversity and functional group tolerance.
Structural Features and Functional Groups
The molecular structure of this compound exhibits a molecular formula of C14H10Cl2O2 with a molecular weight of 281.13 grams per mole. The compound incorporates multiple functional groups that contribute to its distinctive chemical behavior and synthetic versatility. The structural analysis reveals the presence of two primary aromatic rings connected through an ether linkage, with specific halogen substitution patterns that influence both electronic properties and reactivity characteristics.
The primary functional groups include an acyl chloride moiety attached to one benzene ring and a chlorinated benzyl ether substituent at the ortho position. The acyl chloride group, characterized by the carbonyl carbon directly bonded to chlorine, represents a highly electrophilic center that readily undergoes nucleophilic substitution reactions. This functionality serves as the primary reactive site for acylation reactions and related transformations commonly employed in organic synthesis.
The ether linkage connecting the two aromatic systems provides structural rigidity while maintaining sufficient flexibility for conformational adjustments during chemical reactions. The chlorine substituent on the benzyl portion of the molecule introduces electron-withdrawing effects that modulate the electronic density distribution throughout the molecular framework. This electronic influence affects both the reactivity of the acyl chloride group and the overall stability of the compound under various reaction conditions.
The SMILES code representation O=C(Cl)C1=CC=CC=C1OCC2=CC=CC=C2Cl accurately captures the molecular connectivity and provides a standardized format for computational analysis and database searches. This linear notation system enables precise structural communication and facilitates automated processing in chemical informatics applications.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its dual functionality as both an acylating agent and a building block for complex molecular architectures. The compound's utility extends across multiple areas of synthetic chemistry, particularly in the development of pharmaceutical intermediates and specialty chemical products. The presence of both acyl chloride and chlorinated aromatic functionalities creates opportunities for sequential transformation strategies that enable the construction of elaborate molecular frameworks.
The acyl chloride functionality positions this compound as a valuable reagent for Friedel-Crafts acylation reactions, enabling the introduction of aromatic ketone groups into target molecules. This reactivity profile proves particularly useful in the synthesis of pharmaceutical compounds where controlled acylation represents a key synthetic step. The electronic properties imparted by the chlorinated benzyl ether substituent can influence the selectivity and efficiency of these acylation processes, providing chemists with additional control over reaction outcomes.
Furthermore, the compound serves as an important intermediate in the synthesis of more complex heterocyclic systems and bioactive molecules. Related compounds in this chemical class have demonstrated utility in proteomics research applications, where the reactive nature of the benzoyl chloride group facilitates covalent modification of proteins and other biological macromolecules. This capability extends the compound's relevance beyond traditional organic synthesis into biochemical and medicinal chemistry research domains.
The structural features of this compound also make it valuable for materials chemistry applications, where the ability to introduce rigid aromatic segments through acylation reactions contributes to the development of polymeric materials with enhanced thermal and mechanical properties. The chlorine substituents provide additional sites for further functionalization, enabling the creation of multifunctional materials with tailored properties for specific applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVNSOZZFOQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Chlorobenzyl)oxy]benzoyl chloride, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 252.69 g/mol. The compound features a chlorobenzyl ether moiety and an acyl chloride group, which are significant for its reactivity and potential biological interactions.
The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from related compounds:
- Interaction with Biomolecules : The acyl chloride group may facilitate acylation reactions with nucleophiles such as amino acids in proteins or nucleic acids, potentially leading to modifications that alter biological function.
- Enzyme Inhibition : Some studies suggest that benzoyloxy derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neuropharmacology. For instance, certain analogs have demonstrated significant inhibitory activity against AChE, indicating potential for treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Recent research highlights the potential applications of benzoyloxy compounds in various therapeutic areas:
- Anticancer Studies : A study investigating the cytotoxic effects of benzoyloxy derivatives on cancer cell lines revealed that modifications at the benzene ring significantly influenced activity. Compounds with electron-withdrawing groups (like chlorine) showed enhanced potency against breast cancer cells .
- Inhibition of Acetylcholinesterase : Research on related compounds demonstrated that certain chlorobenzyl derivatives exhibited strong inhibition of AChE with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for neurodegenerative diseases .
- Pharmacokinetic Profiles : Studies assessing the pharmacokinetics of similar compounds have shown favorable absorption and distribution profiles, indicating that modifications like those found in this compound could lead to effective drug candidates .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be informative:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride | C₁₄H₉BrCl₂O₂ | Contains bromine | Antimicrobial and anticancer activity |
| 5-Chloro-2-(4-chlorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₃O₂ | Multiple chlorines | Potential AChE inhibitor |
| 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride | C₁₄H₉BrCl₂O₂ | Chlorine at para position | Cytotoxic effects on cancer cells |
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent for Acylation Reactions :
- 2-[(2-Chlorobenzyl)oxy]benzoyl chloride serves as an acylating agent in the synthesis of esters and amides. Its ability to introduce the benzoyl group into various substrates makes it valuable for creating complex organic molecules.
-
Synthesis of Functionalized Compounds :
- The compound can be utilized to synthesize derivatives that possess unique biological activities, such as antibacterial and antifungal properties. This involves reactions with nucleophiles, where the benzoyl chloride group reacts to form covalent bonds, facilitating further chemical transformations.
Applications in Biological Research
-
Proteomics Research :
- The compound is employed in proteomics to modify proteins, allowing researchers to study protein interactions and functions. Its reactivity enables it to form stable modifications on proteins, which can be analyzed to understand biological pathways better.
-
Antibacterial Activity :
- Compounds structurally related to this compound have demonstrated significant antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
-
Cytotoxic Effects :
- Studies on similar chlorinated aromatic compounds have shown cytotoxic effects against cancer cell lines. This suggests that this compound could be explored for anticancer applications, potentially leading to the development of novel therapeutic agents.
Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzoyl chloride moiety | Antibacterial, cytotoxic |
| Benzoyl chloride | Simple benzoyl structure | Reactive acylating agent |
| 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | Similar structure with methoxy group | Potential antibacterial |
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reacting chlorinated aromatic compounds with nucleophiles |
| 2 | Formation of esters or amides through acylation |
| 3 | Modification of proteins in proteomics studies |
Case Studies
-
Antibacterial Activity Study :
- A study investigating the antibacterial efficacy of derivatives of benzoyl chlorides found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacterial strains. This highlights its potential as a lead compound in antibiotic development.
-
Cytotoxicity Assessment :
- Research conducted on chlorinated benzoyl derivatives showed that these compounds could induce apoptosis in cancer cell lines, suggesting their potential use in cancer therapy. The specific mechanisms involved are still under investigation but indicate a promising avenue for future research.
-
Proteomics Application :
- In proteomics studies, the modification of proteins using benzoyl chloride derivatives has allowed scientists to elucidate protein dynamics within cellular environments, providing insights into enzyme mechanisms and protein function modifications.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-[(2-chlorobenzyl)oxy]benzoyl chloride with structurally related benzoyl chloride derivatives:
*Values inferred from structurally similar compounds in .
Key Observations:
- Substituent Effects: The addition of a 5-chloro group (as in 5-chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride) increases molecular weight and density compared to the non-chlorinated parent compound. Chlorine’s electron-withdrawing nature enhances electrophilicity, facilitating reactions with nucleophiles like amines .
- Positional Isomerism : The position of chlorine on the benzyl group (2-Cl vs. 3-Cl) influences steric hindrance and electronic distribution. For example, 2-chlorobenzyl derivatives may exhibit lower solubility due to increased molecular symmetry .
- Halogen Variation : Replacing chlorine with bromine (e.g., 4-bromobenzoyl chloride) increases molecular weight and alters reactivity, as bromine is a better leaving group in certain substitution reactions .
Preparation Methods
Primary Synthetic Route
The principal preparation method involves two main steps:
Step 1: Formation of the Benzyl Ether Intermediate
The starting material is 2-hydroxybenzoic acid (salicylic acid) or its substituted derivatives, which undergoes nucleophilic substitution with 2-chlorobenzyl chloride to form the corresponding benzyl ether carboxylic acid.
-
- Base: Potassium carbonate (K₂CO₃) or similar mild base
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80–100 °C
- Time: Several hours (typically 4–6 h)
-
The phenolic hydroxyl group is deprotonated by the base, generating a phenolate ion that attacks the electrophilic benzyl chloride carbon, displacing chloride and forming the ether linkage.
-
Step 2: Conversion of the Carboxylic Acid to Acyl Chloride
The benzyl ether carboxylic acid intermediate is then treated with thionyl chloride (SOCl₂) to convert the carboxylic acid group into the acyl chloride.
-
- Thionyl chloride (SOCl₂), typically in excess
- Reflux temperature (approx. 70–80 °C)
- Reaction time: 4–6 hours
- Removal of excess SOCl₂ by evaporation under reduced pressure
-
This step yields 2-[(2-chlorobenzyl)oxy]benzoyl chloride with reported yields between 70% and 90%, depending on reaction parameters and purification efficiency.
-
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Hydroxybenzoic acid + 2-chlorobenzyl chloride, K₂CO₃, DMF | 80–100 | 4–6 | 75–85 | Polar aprotic solvent enhances nucleophilicity |
| 2 | Benzyl ether acid + SOCl₂ | Reflux (~70–80) | 4–6 | 70–90 | Excess SOCl₂ removed under vacuum; moisture exclusion critical |
Base Selection: Potassium carbonate is preferred due to its mild basicity and low nucleophilicity, minimizing side reactions.
Solvent Choice: DMF and DMSO provide high polarity to solubilize reagents and facilitate nucleophilic substitution but require careful drying to avoid hydrolysis of acyl chloride.
Temperature Control: Elevated temperatures accelerate reaction rates but must be balanced to avoid decomposition.
Alternative and Supporting Methods
Chlorination of 2-Chlorobenzaldehyde to 2-Chlorobenzoyl Chloride
As a precursor step, 2-chlorobenzoyl chloride can be synthesized by chlorination of 2-chlorobenzaldehyde using phosphorus pentachloride (PCl₅) and chlorine gas under controlled temperature (140–170 °C) to achieve high purity and yield (~93%).
Use of Thionyl Chloride vs. Other Chlorinating Agents
While SOCl₂ is the most common reagent for acyl chloride formation, phosphorus pentachloride (PCl₅) or oxalyl chloride (COCl)₂ may be used depending on scale and desired purity.
-
Post-reaction purification typically involves distillation under reduced pressure or recrystallization to isolate the pure acyl chloride, avoiding moisture exposure to prevent hydrolysis back to the acid.
Research Findings on Reaction Efficiency and Challenges
-
The ortho-chlorine substituent on the benzyl moiety introduces steric hindrance, which can slow nucleophilic substitution and acylation reactions, requiring optimized reaction times and temperatures.
-
Yields depend on precise control of reaction conditions, solvent dryness, and reagent stoichiometry. For example, excess SOCl₂ improves conversion but requires careful removal to prevent contamination.
-
Purity and structural integrity are confirmed by:
- NMR Spectroscopy: Aromatic proton signals at δ 7.4–7.6 ppm and OCH₂Ph at δ 5.2 ppm.
- Mass Spectrometry: Molecular ion peak consistent with C15H12Cl2O3.
- HPLC: To detect hydrolysis products and ensure >95% purity.
Summary Table of Preparation Methods
| Method No. | Description | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| 1 | Ether formation (K₂CO₃/DMF) + SOCl₂ acylation | 2-hydroxybenzoic acid, 2-chlorobenzyl chloride, K₂CO₃, SOCl₂ | 80–100 °C (ether formation), reflux (SOCl₂) | 70–90 | Well-established, scalable | Requires dry conditions |
| 2 | Chlorination of 2-chlorobenzaldehyde to 2-chlorobenzoyl chloride | 2-chlorobenzaldehyde, PCl₅, Cl₂ | 140–170 °C | ~93 | High purity acyl chloride precursor | Requires handling of Cl₂ gas |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
